

# comparing Redoxal with other DHODH inhibitors

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## Compound Focus: Redoxal

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## Comparison of DHODH Inhibitors

Inhibitor Name	Inhibition Type / Key Feature	Potency (IC <sub>50</sub> / K <sub>i</sub> )	Key Experimental Findings & Context
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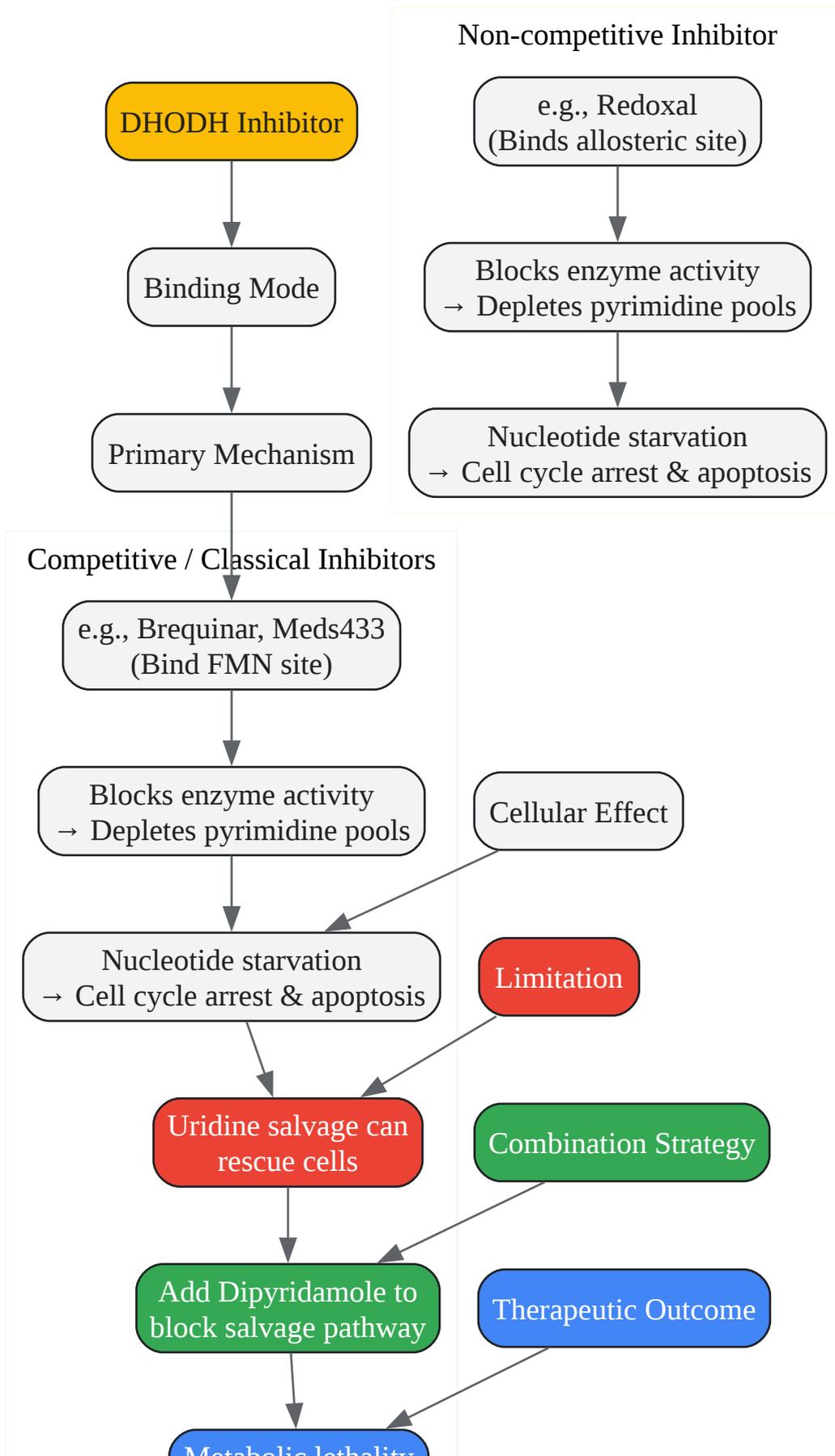
| **Redoxal** [1] | **Non-competitive** (with respect to DHO substrate) [1] | - Human enzyme: K<sub>i</sub>c = 402 nM, K<sub>i</sub>u = 506 nM

- Rat enzyme: K<sub>i</sub>c = 116 nM, K<sub>i</sub>u = 208 nM [1] | - Studied in 2000.
- Pattern of inhibition is distinct from other classical inhibitors [1]. | | **NK-A 17E-233I** [2] | **Pure/Partial Competitive** (with respect to DHO) [2] | Information not available in abstract | - Identified in 2025 via virtual screening.
- **Preserves mitochondrial respiration** (vs. Brequinar impairment) [2].
- Induces DNA damage, S-phase arrest, and selective cancer cell death [2]. | | **Brequinar** [3] [4] [5] | Classical inhibitor (binds FMN cavity) [2] | Information not available in abstract | - **Impairs mitochondrial respiration** [2].
- Suppresses tumor growth by inducing **ferroptosis** [3].
- Increases cancer cell **antigen presentation**, enhancing immune checkpoint blockade [5]. | | **Meds433** [4] [6] | Classical inhibitor (binds FMN cavity) [2] | - 1-log lower conc. vs. Brequinar for apoptosis/differentiation [4].
- EC<sub>50</sub> for apoptosis lower than Brequinar [6] | - Shows **synergy with Dipyridamole** (blocks salvage pathway) to overcome uridine rescue [4].

- Effective in Chronic Myeloid Leukemia models, causing metabolic stress & apoptosis [6]. | | **Leflunomide/Teriflunomide** [7] | Classical inhibitor (binds FMN cavity) [2] | Information not available in abstract | - FDA-approved for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) [7].
- Clinical development in cancer hampered by efficacy and toxicity issues [7]. | | **DB09026 & DB00503 (Ritonavir, Aliskiren)** [7] | Novel repurposed candidates (via virtual screening) [7] | Information not available in abstract | - Identified in 2025 as potent DHODH inhibitors through **drug repurposing** approach [7]. |

## Mechanistic Insights and Experimental Workflows

The key difference in mechanism lies in how the inhibitors bind to the DHODH enzyme. Furthermore, recent research focuses on overcoming limitations of classical inhibitors.



Metabolic lethality  
Enhanced efficacy

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A common experimental protocol to validate the effects and synergies mentioned above involves several key steps [4]:

- **Cell Viability & Apoptosis Assay:** Cancer cells (e.g., AML cell lines) are treated with the DHODH inhibitor alone and in combination with other drugs (like dipyridamole). Viability is measured using assays like CellTiter-Glo (ATP quantification), and apoptosis is assessed via Annexin V staining or caspase-3/7 activity assays.
- **Uridine Rescue Experiment:** To confirm that the observed effects are due to on-target DHODH inhibition, the same experiments are repeated in the presence of high concentrations of exogenous uridine (e.g., 100  $\mu$ M). If the inhibitor's effect is reversed, it confirms the mechanism is pyrimidine starvation.
- **Mitochondrial Function Assay:** Oxygen consumption rates (OCR) in cells are measured using a Seahorse Analyzer to determine if the inhibitor affects mitochondrial respiration (like Brequinar) or preserves it (like NK-A 17E-233I).
- **In Vivo Validation:** The efficacy of the inhibitor, often in combination, is tested in immunocompetent mouse models (e.g., B16F10 melanoma). Mouse survival and tumor growth are monitored to confirm in vitro findings.

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## References

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